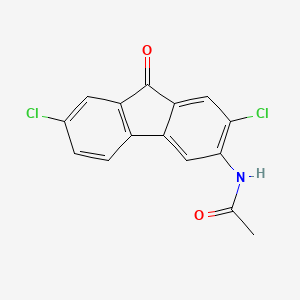
N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-: is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and a ketone group on the fluorene backbone, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dichloro-9H-fluorene as the starting material.
Oxidation: The fluorene is oxidized to introduce the ketone group at the 9-position, forming 2,7-dichloro-9-oxo-9H-fluorene.
Acetylation: The ketone compound is then reacted with acetamide under specific conditions to yield the final product, Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and acetylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Acetylaminofluorene: Another fluorene derivative with similar structural features but different functional groups.
2,7-Dichloro-9H-fluorene: The precursor compound used in the synthesis of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-.
Fluorenylacetamide: A related compound with a different substitution pattern on the fluorene ring.
Uniqueness
Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- is unique due to the specific positioning of the chlorine atoms and the ketone group, which confer distinct chemical and biological properties
Properties
CAS No. |
92424-23-2 |
|---|---|
Molecular Formula |
C15H9Cl2NO2 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
N-(2,7-dichloro-9-oxofluoren-3-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-10-9-3-2-8(16)4-11(9)15(20)12(10)5-13(14)17/h2-6H,1H3,(H,18,19) |
InChI Key |
QFNCTSVKIYFHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C3=C(C2=O)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















